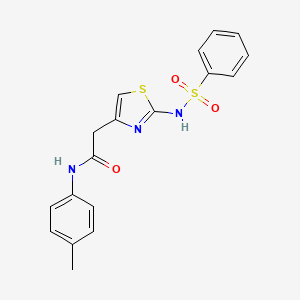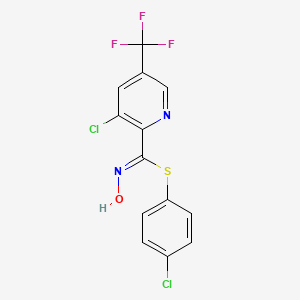
4-chlorophenyl 3-chloro-N-hydroxy-5-(trifluoromethyl)-2-pyridinecarbimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorophenyl 3-chloro-N-hydroxy-5-(trifluoromethyl)-2-pyridinecarbimidothioate, commonly referred to as CCTP, is an organic compound that has a wide range of applications in scientific research. Its unique chemical structure has allowed researchers to explore its use as a reagent, catalyst, and building block in a variety of areas, including organic synthesis, biochemistry, and drug design. CCTP has been found to exhibit many beneficial properties, such as high reactivity and selectivity, low toxicity, and excellent solubility in a variety of solvents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Conductive Polymers
Polymer Synthesis and Magnetic Properties : A study by Pointillart et al. (2009) describes the synthesis of radical cation salts containing poly(beta-diketonate) rare earth complexes, highlighting their photoluminescent and magnetic properties. Such materials could have potential applications in organic electronics and photonics due to their unique electronic properties and luminescence (Pointillart et al., 2009).
Enhanced Conductivity in Organic Solar Cells : Research on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) doped with a dopamine derivative demonstrated enhanced work function and conductivity, leading to improved performance in organic solar cells. This study highlights the importance of material modification for achieving higher efficiency in photovoltaic devices (Zeng et al., 2020).
Advances in Material Chemistry
Coordination Polymers with Unique Structures : Ayyappan et al. (2002) reported the synthesis of a coordination polymer featuring both interdigitated 1D chains and interpenetrated 2D grids, demonstrating the potential of such materials in the development of novel molecular architectures with potential applications in catalysis, gas storage, and separation technologies (Ayyappan et al., 2002).
Polyimide Films with Low Dielectric Constant : A novel asymmetric fluorinated aromatic diamine was synthesized for the preparation of polyimides, showing good thermal stability, solubility, and low dielectric constants. These materials are of interest for electronic and photovoltaic applications due to their thermal stability and electrical properties (Bu et al., 2011).
Eigenschaften
IUPAC Name |
(4-chlorophenyl) (2Z)-3-chloro-N-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3N2OS/c14-8-1-3-9(4-2-8)22-12(20-21)11-10(15)5-7(6-19-11)13(16,17)18/h1-6,21H/b20-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVKEZUKWLGLCH-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S/C(=N\O)/C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chlorophenyl 3-chloro-N-hydroxy-5-(trifluoromethyl)-2-pyridinecarbimidothioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2941365.png)
![2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2941366.png)
![4,6-Difluoro-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2941367.png)
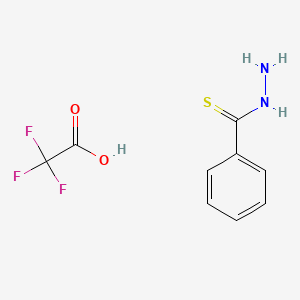
![N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2941370.png)


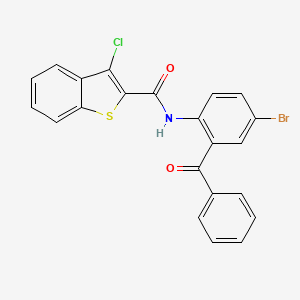

![4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine](/img/structure/B2941379.png)
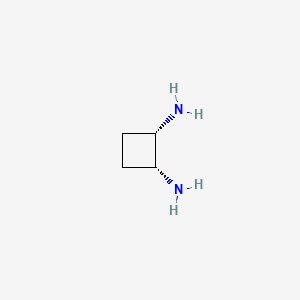

![N-[[4-(2,5-dimethylphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2941384.png)
